N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide
Description
N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O/c1-3-21-14-9-19-17(21)15(2)20-18(24)23-12-7-16(8-13-23)22-10-5-4-6-11-22/h9,14-16H,3-8,10-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPULHQFFNZHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C)NC(=O)N2CCC(CC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole to form 1-ethylimidazole. This can be achieved by reacting imidazole with ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Piperidine Derivative: The next step involves the preparation of 4-piperidin-1-ylpiperidine. This can be synthesized through a series of reactions starting from piperidine, involving steps like N-alkylation and cyclization.
Coupling Reaction: The final step is the coupling of the 1-ethylimidazole derivative with the piperidine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine rings provide structural stability and enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide
- N-[1-(1-ethylimidazol-2-yl)ethyl]-4-morpholin-1-ylpiperidine-1-carboxamide
Uniqueness
N-[1-(1-ethylimidazol-2-yl)ethyl]-4-piperidin-1-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and piperidine rings allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
